molecular formula C19H16ClN3O3S B2489987 (4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 899782-14-0

(4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2489987
CAS RN: 899782-14-0
M. Wt: 401.87
InChI Key: XNUUCLIAHQNCHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions and characterizations. For example, Shahana and Yardily (2020) described the synthesis of novel compounds and their characterization through UV, IR, 1H, and 13C NMR, and mass spectrometry, utilizing density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020). This demonstrates a common approach to synthesizing and analyzing new chemical entities, where spectral analysis and DFT calculations play a crucial role.

Molecular Structure Analysis

Structural analysis through X-ray diffraction (XRD) is pivotal for understanding the geometric parameters and molecular configuration. Lakshminarayana et al. (2009) detailed the crystal structure of a compound, providing insights into intermolecular hydrogen bonding and crystal packing, which are essential for understanding molecular stability and reactivity (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by structural factors such as electron-withdrawing or donating groups. Bielak and Biliński (1990) explored reactions under various conditions, demonstrating how chemical properties vary with reaction medium and conditions, showcasing the complexity of chemical behavior (Bielak & Biliński, 1990).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal formation, are crucial for practical applications. The crystal and molecular structure analyses provide vital data for understanding these properties, as seen in studies by Eckhardt et al. (2020), where the crystal structure of a side product was elucidated, offering insights into the compound's physical characteristics (Eckhardt et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the molecular structure and electronic configuration. The study by Sivakumar et al. (2021) on molecular structure, spectroscopic, and docking analysis of a compound, for instance, provides a comprehensive view of the molecule's chemical behavior and potential interactions (Sivakumar et al., 2021).

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of novel chemical structures with potential applications in various fields such as materials science and pharmacology. For instance, Shahana and Yardily (2020) conducted a study on the synthesis, spectral characterization, DFT (Density Functional Theory), and docking studies of related compounds, providing insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications (Shahana & Yardily, 2020).

Antibacterial and Anti-inflammatory Potential

The compound and its derivatives have been explored for their biological activities, including antibacterial and anti-inflammatory properties. Ravula et al. (2016) synthesized novel pyrazoline derivatives, demonstrating their potential as anti-inflammatory and antibacterial agents through conventional and microwave-assisted synthesis methods. This highlights the compound's role in the development of new therapeutics (Ravula et al., 2016).

Molecular Docking Studies

Molecular docking studies are a crucial aspect of drug design and discovery, providing insights into the interaction between potential drug candidates and their targets. The compound's derivatives have been subjected to molecular docking studies to evaluate their binding affinity and mode of action, which is vital for their development as pharmaceutical agents. This is evident in the work by Shahana and Yardily (2020), where molecular docking was used to understand the antibacterial activity of synthesized compounds (Shahana & Yardily, 2020).

Edge-to-Face Interaction Studies

The compound and its analogs have been used to study non-covalent interactions, such as edge-to-face interactions between aromatic rings, which are essential in supramolecular chemistry and material science. Eto et al. (2011) investigated the role of edge-to-face interactions in clathrate formation, providing valuable information on the structural requirements for such interactions and their implications in designing new materials (Eto et al., 2011).

Antimicrobial and Antiviral Activity

Compounds derived from (4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their antimicrobial and antiviral activities, indicating their potential in addressing infectious diseases. Sharma et al. (2009) synthesized benzimidazole derivatives and assessed their antimicrobial and antiviral potential, showing selective activity against specific pathogens (Sharma et al., 2009).

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-11-4-6-12(7-5-11)16-18(27)22(19(2,3)21-16)17(24)13-8-9-14(20)15(10-13)23(25)26/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUUCLIAHQNCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-3-nitrophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone

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